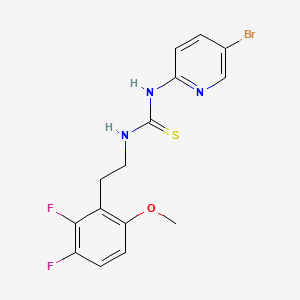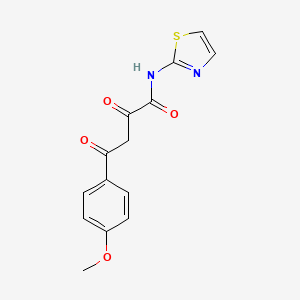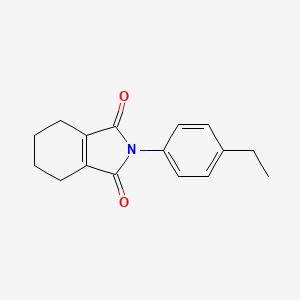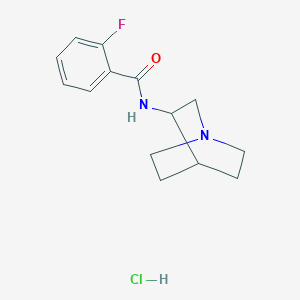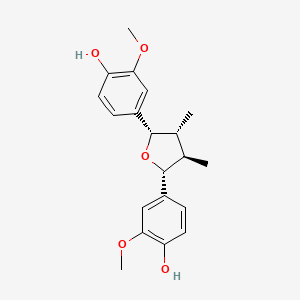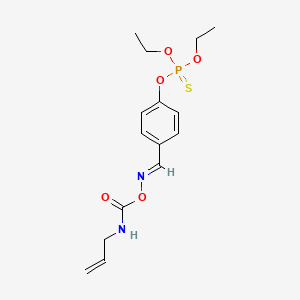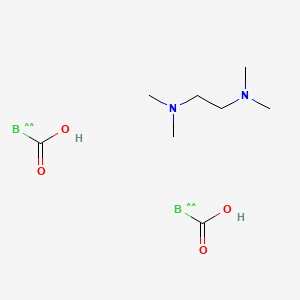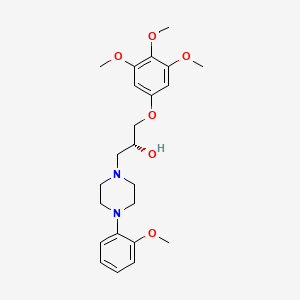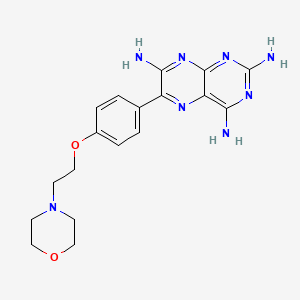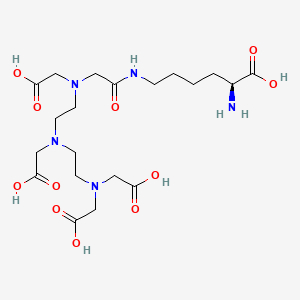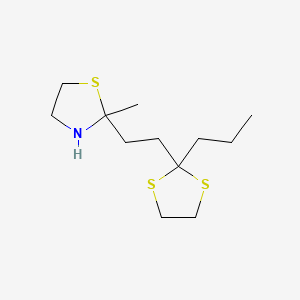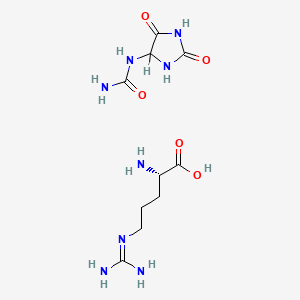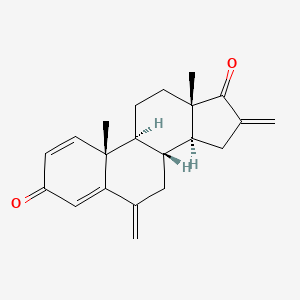
Sodium alpha-methyl 5-((6-methoxy-3-(4-sulphonato-2-butyl)benzoxazol-2(3H)-ylidene)ethylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 282-825-8, also known as tetrachloroethylene, is a chlorinated hydrocarbon commonly used as a solvent in various industrial applications. It is a colorless liquid with a sweet odor and is non-flammable. Tetrachloroethylene is primarily used in dry cleaning and degreasing metals. It is also used in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrachloroethylene is typically produced through the chlorination of hydrocarbons. One common method involves the chlorination of ethylene, followed by dehydrochlorination. The reaction conditions include high temperatures and the presence of a catalyst, such as ferric chloride.
Industrial Production Methods
In industrial settings, tetrachloroethylene is produced by the high-temperature chlorinolysis of light hydrocarbons. This process involves the reaction of hydrocarbons with chlorine gas at elevated temperatures, resulting in the formation of tetrachloroethylene and other chlorinated by-products. The mixture is then distilled to separate and purify tetrachloroethylene.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrachloroethylene undergoes several types of chemical reactions, including:
Oxidation: Tetrachloroethylene can be oxidized to form trichloroacetic acid and carbon dioxide.
Reduction: It can be reduced to form trichloroethylene and dichloroethylene.
Substitution: Tetrachloroethylene can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products
Oxidation: Trichloroacetic acid, carbon dioxide.
Reduction: Trichloroethylene, dichloroethylene.
Substitution: Various substituted chlorinated hydrocarbons.
Applications De Recherche Scientifique
Tetrachloroethylene has a wide range of scientific research applications:
Chemistry: Used as a solvent in chemical reactions and extractions.
Biology: Employed in the study of enzyme kinetics and protein folding due to its solvent properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the manufacturing of fluorinated compounds and as a cleaning agent in electronics and metalworking industries.
Mécanisme D'action
Tetrachloroethylene exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved include the disruption of lipid membranes and the denaturation of proteins. In biological systems, tetrachloroethylene can affect the central nervous system and liver due to its lipophilic nature.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroethylene: Another chlorinated solvent with similar uses but higher volatility.
Dichloroethylene: Less chlorinated and more reactive than tetrachloroethylene.
Carbon Tetrachloride: A chlorinated solvent with similar properties but higher toxicity.
Uniqueness
Tetrachloroethylene is unique due to its balance of solvent power, stability, and relatively lower toxicity compared to other chlorinated solvents. Its non-flammability and effectiveness in degreasing and dry cleaning make it a preferred choice in various industrial applications.
Propriétés
Numéro CAS |
84434-25-3 |
|---|---|
Formule moléculaire |
C21H24N3NaO8S2 |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
sodium;3-[(2E)-2-[(2E)-2-[3-(1-carboxyethyl)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-6-methoxy-1,3-benzoxazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C21H25N3O8S2.Na/c1-12(9-10-34(28,29)30)23-15-6-5-14(31-4)11-17(15)32-18(23)8-7-16-19(25)22(3)21(33)24(16)13(2)20(26)27;/h5-8,11-13H,9-10H2,1-4H3,(H,26,27)(H,28,29,30);/q;+1/p-1/b16-7+,18-8+; |
Clé InChI |
RWKNHTJJTCJTKM-BBAFFWIBSA-M |
SMILES isomérique |
CC(CCS(=O)(=O)[O-])N\1C2=C(C=C(C=C2)OC)O/C1=C/C=C/3\C(=O)N(C(=S)N3C(C)C(=O)O)C.[Na+] |
SMILES canonique |
CC(CCS(=O)(=O)[O-])N1C2=C(C=C(C=C2)OC)OC1=CC=C3C(=O)N(C(=S)N3C(C)C(=O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


